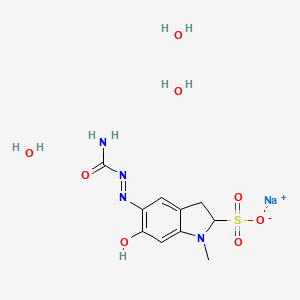![molecular formula C18H25N3O6S-2 B11935122 butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B11935122.png)
butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide, commonly known as sumatriptan succinate, is a compound widely used in the medical field. It is primarily known for its application in the treatment of migraines and cluster headaches. Sumatriptan succinate works by stimulating serotonin (5-HT) receptors in the brain, which leads to the constriction of blood vessels and the inhibition of pro-inflammatory neuropeptide release.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sumatriptan succinate involves several steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Dimethylaminoethyl Side Chain: The indole core is then alkylated with 2-(dimethylamino)ethyl chloride under basic conditions to introduce the dimethylaminoethyl side chain.
Sulfonamide Formation: The resulting compound is then reacted with methanesulfonyl chloride to form the sulfonamide group.
Formation of the Succinate Salt: Finally, the compound is reacted with succinic acid to form the succinate salt, resulting in sumatriptan succinate
Industrial Production Methods
Industrial production of sumatriptan succinate follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques such as crystallization, filtration, and drying.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required purity and potency standards
化学反応の分析
Types of Reactions
Sumatriptan succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Sumatriptan succinate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and serotonin receptor interactions.
Biology: Investigated for its effects on serotonin receptors and its role in neurotransmission.
Medicine: Extensively studied for its efficacy in treating migraines and cluster headaches. Research also explores its potential in treating other neurological disorders.
Industry: Used in the pharmaceutical industry for the development of migraine medications
作用機序
Sumatriptan succinate exerts its effects by:
Stimulating Serotonin Receptors: Specifically, it acts as an agonist at the 5-HT1B and 5-HT1D receptors.
Constriction of Blood Vessels: Activation of these receptors leads to the constriction of cranial blood vessels, reducing the dilation that causes migraine pain.
Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides, reducing inflammation and pain
類似化合物との比較
Similar Compounds
Zolmitriptan: Another triptan used for migraine treatment, with a similar mechanism of action but different pharmacokinetic properties.
Rizatriptan: Known for its rapid onset of action compared to sumatriptan.
Naratriptan: Has a longer half-life, providing prolonged relief from migraines
Uniqueness
Sumatriptan succinate is unique due to its:
Specificity for 5-HT1 Receptors: High selectivity for 5-HT1B and 5-HT1D receptors.
Efficacy in Acute Migraine Treatment: Proven effectiveness in providing rapid relief from migraine symptoms.
Established Safety Profile: Extensive clinical data supporting its safety and efficacy
特性
分子式 |
C18H25N3O6S-2 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/p-2 |
InChIキー |
PORMUFZNYQJOEI-UHFFFAOYSA-L |
正規SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


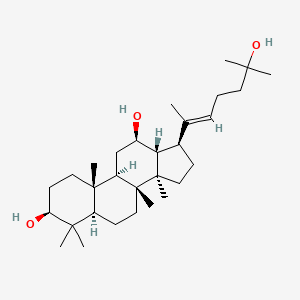
![2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11935046.png)
![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate](/img/structure/B11935048.png)
![3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11935054.png)
![14-[[[(2S)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B11935059.png)
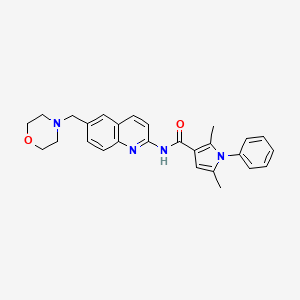

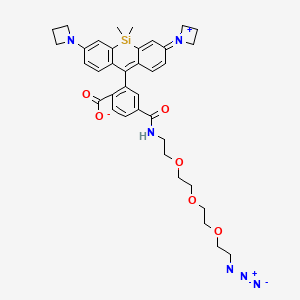
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B11935087.png)

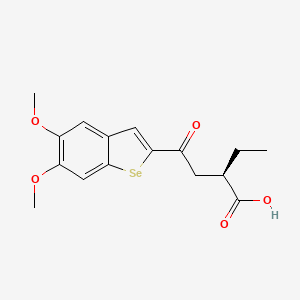
![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid](/img/structure/B11935112.png)
